Arabinosylhypoxanthine

説明

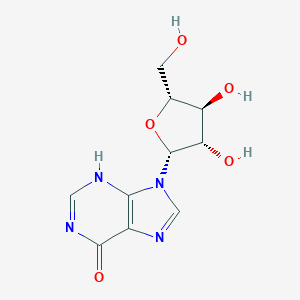

Structure

2D Structure

3D Structure

特性

CAS番号 |

7013-16-3 |

|---|---|

分子式 |

C10H12N4O5 |

分子量 |

268.23 g/mol |

IUPAC名 |

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1 |

InChIキー |

UGQMRVRMYYASKQ-KBNQYOMWSA-N |

異性体SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O |

正規SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

物理的記述 |

Solid |

同義語 |

9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one; 9-β-D-Arabinofuranosylhypoxanthine; Ara-H; Arabinosylhypoxanthine; Hypoxanthine Arabinoside; NSC 405122 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Arabinosylhypoxanthine: Biochemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinosylhypoxanthine (Ara-H), a purine (B94841) nucleoside analog, is the primary and active metabolite of the antiviral drug vidarabine (B1017) (Ara-A). This document provides a comprehensive overview of the biochemical properties, structure, and relevant experimental methodologies for the study of this compound. Its primary mechanism of action involves the competitive inhibition of viral DNA polymerase, leading to the termination of viral DNA replication. This guide is intended to serve as a technical resource for researchers in virology, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate further investigation and application of this compound.

Biochemical Properties and Structure

This compound is a synthetic nucleoside analog with a molecular structure comprising a hypoxanthine (B114508) base linked to an arabinose sugar moiety.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₅ | [1][2] |

| Molecular Weight | 268.23 g/mol | [1][2] |

| CAS Number | 7013-16-3 | [1][2] |

| IUPAC Name | 9-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one | [1] |

| Synonyms | Ara-H, Hypoxanthine arabinoside, 9-β-D-Arabinofuranosylhypoxanthine | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 259-260 °C | [1] |

| Solubility | ||

| Water | Slightly soluble (estimated based on Vidarabine solubility of 0.45 mg/mL) | [1] |

| DMSO | Slightly soluble | |

| Ethanol | Slightly soluble | |

| pKa | 8.92 ± 0.70 (Predicted) |

Spectral Data

| Spectral Data | Description |

| UV/Vis Spectroscopy | Expected to show absorption maxima characteristic of the hypoxanthine chromophore, typically around 250-260 nm. |

| Infrared (IR) Spectroscopy | The spectrum would be expected to show characteristic peaks for O-H, N-H, C-H, C=O, and C-N stretching and bending vibrations. |

| ¹H NMR Spectroscopy | The proton NMR spectrum would show signals corresponding to the protons on the hypoxanthine ring and the arabinose sugar. Key signals would include those for the anomeric proton and the protons on the sugar ring and hydroxymethyl group. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, with chemical shifts indicative of their electronic environments within the purine and sugar rings. |

Mechanism of Action and Biological Activity

This compound exhibits antiviral activity, primarily against herpesviruses. Its mechanism of action is well-characterized and involves the inhibition of viral DNA synthesis.

Antiviral Spectrum

This compound has demonstrated in vitro activity against the following viruses:

-

Herpes Simplex Virus Type 1 (HSV-1)

-

Herpes Simplex Virus Type 2 (HSV-2)

-

Varicella-Zoster Virus (VZV)

Mechanism of Action

The antiviral activity of this compound stems from its ability to act as a competitive inhibitor of viral DNA polymerase.[3]

Caption: Mechanism of antiviral action of this compound.

The process can be summarized in the following steps:

-

Formation: this compound is formed in vivo through the deamination of Vidarabine (Ara-A) by the enzyme adenosine deaminase.

-

Competitive Inhibition: As a nucleoside analog, this compound competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of viral DNA polymerase.

-

Inhibition of DNA Synthesis: By binding to the viral DNA polymerase, this compound effectively blocks the enzyme's function, thereby halting the replication of viral DNA.[3]

-

Chain Termination: If incorporated into the growing viral DNA chain, the arabinose sugar moiety, which differs stereochemically from the natural deoxyribose, can lead to chain termination.

This compound does not significantly affect cellular signaling pathways beyond the direct inhibition of viral DNA synthesis, indicating a selective antiviral effect.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

A common method for the preparation of this compound is through the enzymatic deamination of Vidarabine (Ara-A).

Caption: Workflow for the enzymatic synthesis of this compound.

Protocol: Enzymatic Deamination of Vidarabine

-

Materials:

-

Vidarabine (Ara-A)

-

Adenosine deaminase (from calf intestine or recombinant)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Reaction vessel

-

Incubator or water bath at 37°C

-

TLC plates (silica gel) and developing solvent (e.g., chloroform:methanol (B129727), 9:1 v/v)

-

HPLC system for monitoring

-

-

Procedure:

-

Prepare a solution of Vidarabine in the phosphate buffer. The concentration will depend on the solubility of Vidarabine (approximately 0.45 mg/mL in water). Gentle heating may be required for dissolution.

-

Add adenosine deaminase to the Vidarabine solution. The amount of enzyme will need to be optimized but a starting point is 1-5 units of enzyme per mg of substrate.

-

Incubate the reaction mixture at 37°C with gentle stirring.

-

Monitor the progress of the reaction periodically (e.g., every 30-60 minutes) by TLC or HPLC. On TLC, the product, this compound, will have a different Rf value than the starting material, Vidarabine.

-

Once the reaction is complete (as indicated by the disappearance of the Vidarabine spot/peak), quench the reaction by heating the mixture to 95-100°C for 5-10 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured enzyme and any insoluble material.

-

Collect the supernatant containing the crude this compound for purification.

-

Purification of this compound

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of this compound.

Protocol: Preparative RP-HPLC

-

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Crude this compound solution

-

-

Procedure:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the crude this compound solution onto the column.

-

Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at an appropriate flow rate for the column size.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the major peak of this compound.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a white solid.

-

Antiviral Activity Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Protocol: Plaque Reduction Assay for HSV-1

-

Materials:

-

Vero cells (or other susceptible cell line)

-

96-well cell culture plates

-

Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

-

This compound stock solution (dissolved in an appropriate solvent like DMSO and diluted in culture medium)

-

Cell culture medium (e.g., DMEM with 2% fetal bovine serum)

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

-

Procedure:

-

Seed Vero cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in cell culture medium.

-

In a separate plate or tubes, pre-incubate a fixed amount of HSV-1 with each dilution of the compound for 1 hour at 37°C. Include a virus-only control (no compound).

-

Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and add the overlay medium containing the corresponding concentration of the compound to each well.

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator until viral plaques are visible.

-

Remove the overlay medium and fix the cells with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of plaque reduction against the compound concentration.

-

Conclusion

This compound is a biologically significant metabolite of Vidarabine with established antiviral properties. Its well-defined mechanism of action, involving the competitive inhibition of viral DNA polymerase, makes it a valuable tool for virological research. This technical guide provides a consolidated resource of its biochemical properties, structure, and key experimental protocols to aid researchers in their studies of this and other related nucleoside analogs. While some experimental data, particularly detailed spectral and solubility information, remain to be fully elucidated and published, the information provided herein serves as a robust foundation for further investigation.

References

- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Multi-Enzymatic Cascade Reaction for the Synthesis of Vidarabine 5′-Monophosphate [mdpi.com]

- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Arabinosylhypoxanthine from Vidarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of arabinosylhypoxanthine (Ara-H) from the antiviral drug vidarabine (B1017) (Ara-A). The primary enzyme responsible for this biotransformation is adenosine (B11128) deaminase (ADA), which catalyzes the hydrolytic deamination of the adenine (B156593) base of vidarabine to a hypoxanthine (B114508) base. This conversion is a critical aspect of vidarabine's metabolism and has significant implications for its therapeutic efficacy. This document details the enzymatic reaction, experimental protocols for synthesis and purification, and quantitative data to support laboratory-scale production of Ara-H for research and development purposes.

Introduction

Vidarabine (9-β-D-arabinofuranosyladenine), also known as Ara-A, is an antiviral nucleoside analog effective against herpes simplex and varicella-zoster viruses.[1] Its mechanism of action involves the inhibition of viral DNA polymerase.[2] However, a significant metabolic pathway for vidarabine in vivo is its rapid deamination to this compound (Ara-H) by the ubiquitous enzyme adenosine deaminase (ADA).[2][3] Ara-H exhibits substantially lower antiviral activity compared to its parent compound, vidarabine.[4] Understanding and controlling this enzymatic conversion is crucial for the development of more stable and effective antiviral therapies. This guide provides a comprehensive technical overview of the enzymatic synthesis of Ara-H from vidarabine, a process valuable for generating standards for metabolic studies, investigating the pharmacology of Ara-H, and for the development of ADA inhibitors.

The Enzymatic Reaction: Deamination of Vidarabine

The core of the synthesis is the enzymatic conversion of vidarabine to this compound, catalyzed by adenosine deaminase (EC 3.5.4.4). This enzyme is a key player in purine (B94841) metabolism.[3]

Reaction Scheme

The enzymatic reaction involves the hydrolytic deamination of the 6-amino group of the adenine moiety in vidarabine, resulting in the formation of a carbonyl group and the release of ammonia.

Caption: Enzymatic conversion of Vidarabine to this compound.

Enzyme of Choice: Adenosine Deaminase

Adenosine deaminase from calf intestine is a commercially available and well-characterized enzyme suitable for this synthesis.[5] It exhibits broad substrate specificity, including vidarabine.[6] Human and calf intestine ADA share highly conserved active sites and exhibit nearly identical kinetic parameters for adenosine and other nucleoside substrates.[5]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, monitoring, and purification of this compound.

Enzymatic Synthesis of this compound

This protocol is designed for a laboratory-scale synthesis.

Materials:

-

Vidarabine (Ara-A)

-

Adenosine deaminase (ADA) from calf intestine (e.g., from Roche Bioscience)

-

Phosphate Buffered Saline (PBS), pH 7.3

-

Deionized water

-

Reaction vessel (e.g., glass vial or flask)

-

Incubator or water bath

Procedure:

-

Substrate Preparation: Prepare a stock solution of vidarabine in deionized water. The solubility of vidarabine is limited, so gentle heating may be required. Cool to room temperature before use.

-

Reaction Setup: In a reaction vessel, combine the vidarabine stock solution with PBS (pH 7.3) to achieve the desired final concentration of vidarabine.

-

Enzyme Addition: Add adenosine deaminase to the reaction mixture. The final enzyme concentration will depend on the desired reaction rate and should be determined empirically. A starting point could be in the range of 0.1-1.0 U/mL.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically 25-37°C.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC (see section 3.2).

-

Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by heat inactivation of the enzyme (e.g., heating at 95°C for 5-10 minutes) or by adding a protein precipitating agent like perchloric acid followed by neutralization.

Analytical Monitoring by HPLC

The conversion of vidarabine to this compound can be effectively monitored using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

C18 or octylsilane (B1236092) analytical column (e.g., 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 or Octylsilane (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.005 M sodium pentanesulfonate, pH 7.2) and an organic modifier like acetonitrile.[7] |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 250 nm[7] or 254 nm |

| Temperature | 40°C[7] |

Sample Preparation:

-

Withdraw an aliquot from the reaction mixture.

-

Terminate the enzymatic reaction (e.g., by adding a small volume of strong acid or by heat).

-

Centrifuge the sample to pellet the precipitated enzyme.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Purification of this compound by Preparative HPLC

For obtaining pure Ara-H, preparative HPLC is a suitable method.

Instrumentation:

-

Preparative HPLC system with a fraction collector

-

Preparative C18 column

Procedure:

-

Method Development: Optimize the separation on an analytical scale first to determine the appropriate mobile phase composition and gradient for baseline separation of Ara-H from vidarabine and any byproducts.

-

Scale-Up: Scale up the analytical method to the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.

-

Sample Loading: Load the terminated and filtered reaction mixture onto the preparative column.

-

Fraction Collection: Collect the fractions corresponding to the Ara-H peak based on the UV chromatogram.

-

Product Recovery: Pool the pure fractions, and remove the solvent by lyophilization or rotary evaporation to obtain the purified Ara-H.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis of Ara-H.

Table 1: Reaction Parameters for Enzymatic Synthesis

| Parameter | Value/Condition | Reference |

| Enzyme | Adenosine Deaminase (from calf intestine) | [5] |

| Substrate | Vidarabine (Ara-A) | |

| Product | This compound (Ara-H) | |

| Buffer | Phosphate Buffered Saline (PBS) | [5] |

| pH | 7.3 | [5] |

| Temperature | 23-37°C | [5] |

Table 2: Kinetic Parameters of Adenosine Deaminase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Adenosine | ~25-50 | ~250-370 | ~1.5 x 10⁷ | [5] |

Table 3: HPLC Conditions for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC | Reference |

| Column Type | C18 or Octylsilane | C18 | [7] |

| Mobile Phase | 0.005 M Sodium Pentanesulfonate (pH 7.2) / Acetonitrile | Scaled up from analytical conditions | [7] |

| Detection | UV at 250 nm | UV at 250 nm | [7] |

| Temperature | 40°C | Ambient or controlled | [7] |

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the enzymatic synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of Ara-H.

Conclusion

The enzymatic synthesis of this compound from vidarabine using adenosine deaminase is a straightforward and efficient method for producing this important metabolite. This technical guide provides the necessary protocols and data for researchers to perform this synthesis in a laboratory setting. The ability to generate pure Ara-H is essential for a variety of research applications, including metabolic studies, pharmacological characterization, and the development of novel antiviral agents with improved metabolic stability.

References

- 1. A Multi-Enzymatic Cascade Reaction for the Synthesis of Vidarabine 5′-Monophosphate [mdpi.com]

- 2. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 3. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of arabinosyladenine and this compound in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calf intestine adenosine deaminase. Substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Arabinosylhypoxanthine (Ara-H): A Technical Guide to its Mechanism of Action Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Arabinosylhypoxanthine (Ara-H) against Herpes Simplex Virus (HSV). It provides a detailed overview of its biochemical interactions, antiviral activity, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound (Ara-H), a purine (B94841) nucleoside analog, exhibits antiviral activity against herpes simplex virus by selectively targeting viral DNA synthesis. As the deaminated metabolite of Arabinosyladenine (Ara-A), Ara-H's mechanism of action is intrinsically linked to its more potent parent compound. Following cellular uptake, Ara-H is believed to be phosphorylated to its active triphosphate form, which then acts as a competitive inhibitor of the HSV DNA polymerase. This inhibition leads to a reduction in viral replication. However, it is crucial to note that Ara-H is considerably less effective than its predecessor, Ara-A, in suppressing HSV.

Mechanism of Action

The antiviral activity of Ara-H against HSV is a multi-step process that begins with its entry into the host cell and culminates in the inhibition of viral DNA replication.

Cellular Uptake and Anabolism

Ara-H enters the host cell through nucleoside transport mechanisms. To exert its antiviral effect, it must be anabolized to its triphosphate derivative, this compound triphosphate (Ara-HTP). This phosphorylation is a critical activation step, analogous to the mechanism of other nucleoside analogs like acyclovir. While the specific kinases involved in the phosphorylation of Ara-H are not as well-characterized as those for acyclovir, it is presumed that both host cellular and potentially viral kinases contribute to this process.

Inhibition of Viral DNA Polymerase

The primary target of the active metabolite, Ara-HTP, is the HSV DNA polymerase, an enzyme essential for the replication of the viral genome. Ara-HTP acts as a competitive inhibitor with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). By binding to the active site of the viral DNA polymerase, Ara-HTP prevents the incorporation of dGTP into the growing DNA chain, thereby halting viral DNA synthesis. The preferential inhibition of the viral polymerase over host cellular DNA polymerases contributes to the selective antiviral activity of nucleoside analogs.

Incorporation and Chain Termination

While the primary mechanism is competitive inhibition, it is also plausible that Ara-HTP can be incorporated into the viral DNA strand. The presence of the arabinose sugar instead of deoxyribose may lead to chain termination due to the incorrect stereochemistry of the 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. However, studies on the related compound Ara-A have shown that it is not an absolute chain terminator and can be incorporated internally into the viral DNA. The extent to which Ara-H acts as a chain terminator requires further investigation.

Quantitative Data on Antiviral Activity

The antiviral potency of Ara-H is significantly lower than that of its parent compound, Ara-A.

Table 1: Summary of Quantitative Antiviral Data for this compound (Ara-H)

| Parameter | Virus | Cell Line | Value | Reference |

| Relative Potency | HSV-1 | BHK-21/4 | At least 10 times less effective than Ara-A | |

| Viral DNA Synthesis Inhibition | HSV | Synchronized KB cells | Selective inhibition at 3.2 to 32 μg/ml | |

| Selective Index (Monolayer Culture) | HSV | KB cells | 0.4 | |

| Selective Index (Suspension Culture) | HSV | KB cells | 0.6 | |

| Minimum Inhibitory Concentration (MIC) | HSV-1, HSV-2 | Human foreskin fibroblasts | MICs were readily obtained, but higher than for VZV |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of Ara-H.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (Ara-H) stock solution

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution (1% crystal violet in 50% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 4 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.

-

Virus Dilution: Prepare serial 10-fold dilutions of the HSV stock in serum-free DMEM.

-

Infection: Aspirate the growth medium from the cell monolayers and infect with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) in a small volume (e.g., 200 µL for a 12-well plate).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

Compound Addition: During the adsorption period, prepare various concentrations of Ara-H in the methylcellulose overlay medium.

-

Overlay: After adsorption, aspirate the viral inoculum and overlay the cell monolayers with the Ara-H-containing methylcellulose medium. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible in the virus control wells.

-

Staining: Aspirate the overlay and stain the cells with crystal violet solution for 20-30 minutes at room temperature.

-

Washing and Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Ara-H compared to the virus control. The IC50 value (the concentration of drug that inhibits plaque formation by 50%) can be determined by plotting the percentage of inhibition against the drug concentration.

HSV DNA Polymerase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the triphosphate form of Ara-H on the activity of purified HSV DNA polymerase.

Materials:

-

Purified HSV DNA polymerase

-

Activated calf thymus DNA (or a synthetic template-primer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dGTP (e.g., [α-³²P]dGTP or [³H]dGTP)

-

This compound triphosphate (Ara-HTP) stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA template, dATP, dCTP, dTTP, and a limiting concentration of radiolabeled dGTP.

-

Inhibitor Dilutions: Prepare serial dilutions of Ara-HTP.

-

Assay Setup: In microcentrifuge tubes, combine the reaction master mix with either Ara-HTP or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified HSV DNA polymerase.

-

Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.

-

Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Ara-HTP concentration relative to the vehicle control. To determine the mechanism of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both dGTP and Ara-HTP, followed by analysis using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathways and Logical Relationships

In Vivo Metabolic Conversion of Arabinosyladenine to Arabinosylhypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinosyladenine (ara-A), also known as vidarabine, is a synthetic nucleoside analog with antiviral properties. Its therapeutic efficacy is significantly influenced by its in vivo metabolism. The primary metabolic pathway involves the deamination of arabinosyladenine to arabinosylhypoxanthine (ara-H) by the enzyme adenosine (B11128) deaminase (ADA). This conversion is a critical determinant of the drug's pharmacokinetic profile and its overall antiviral activity, as ara-H generally exhibits lower potency compared to the parent compound. This technical guide provides an in-depth overview of the in vivo metabolism of ara-A to ara-H, compiling quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

Metabolic Pathway

The in vivo conversion of arabinosyladenine to this compound is a one-step enzymatic reaction catalyzed by adenosine deaminase (ADA), an enzyme widely distributed in human tissues.

Quantitative Data

The following tables summarize key quantitative parameters related to the in vivo metabolism of arabinosyladenine to this compound.

Table 1: Michaelis-Menten Kinetic Parameters for the Deamination of Arabinosyladenine by Adenosine Deaminase

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| Arabinosyladenine | Calf Intestinal Mucosa | 45 | 10.8 | [1] |

Table 2: Pharmacokinetic Parameters of Arabinosyladenine (Vidarabine) and this compound in Humans

| Parameter | Value | Subject Population | Dosing | Reference |

| Arabinosyladenine (ara-A) | ||||

| Half-life (t1/2) | ~1.5 hours | Adults | Intravenous | [2] |

| Urinary Excretion (% of dose) | 1-3% | Adults | Intravenous | [2] |

| This compound (ara-H) | ||||

| Peak Plasma Concentration | 4-6 µg/mL | Adults with herpes zoster | 10 mg/kg/day intravenous | [2] |

| Time to Peak Concentration | 2-4 hours | Adults with herpes zoster | 10 mg/kg/day intravenous | [2] |

| Half-life (t1/2) | ~3.5 hours | Adults | Intravenous | [2] |

| Urinary Excretion (% of dose) | 41-53% | Adults | Intravenous | [2] |

Experimental Protocols

In Vivo Pharmacokinetic Study in a Primate Model

This protocol outlines a typical experimental design for studying the in vivo metabolism of arabinosyladenine in a non-human primate model, such as the cynomolgus monkey.

Methodology:

-

Animal Model: Adult male cynomolgus monkeys are often used. Animals are acclimated to the laboratory environment and housing conditions.

-

Surgical Procedures: Animals are surgically implanted with vascular catheters (e.g., in the femoral vein and artery) to facilitate drug administration and blood sampling.

-

Dosing: A sterile solution of arabinosyladenine is administered, typically as a single intravenous bolus or a short infusion.

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and an adenosine deaminase inhibitor (e.g., deoxycoformycin) to prevent ex vivo metabolism.

-

Urine: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) using metabolic cages.

-

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma.

-

Plasma and urine samples are stored at -80°C until analysis.

-

-

Bioanalysis: Concentrations of arabinosyladenine and this compound in plasma and urine are determined using a validated HPLC method (see Protocol 2).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental modeling software.

HPLC-UV Method for the Quantification of Arabinosyladenine and this compound in Plasma

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of ara-A and ara-H in plasma samples.

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH 5.5

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 5% B, increase linearly to 30% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 262 nm.

-

Quantification: Construct a calibration curve using standards of known concentrations of ara-A and ara-H prepared in blank plasma and processed using the same extraction procedure.

Adenosine Deaminase Activity Assay

This spectrophotometric assay measures the activity of adenosine deaminase by monitoring the decrease in absorbance as arabinosyladenine is converted to this compound.

Materials:

-

Purified adenosine deaminase (e.g., from calf intestine) or tissue homogenate.

-

Arabinosyladenine (substrate).

-

50 mM Sodium Phosphate Buffer, pH 7.4.

-

UV-transparent cuvettes or microplate.

-

Spectrophotometer capable of reading absorbance at 265 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of arabinosyladenine in the phosphate buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 10-200 µM).

-

Prepare a solution of adenosine deaminase in the phosphate buffer. The concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.

-

-

Assay Setup (Cuvette-based):

-

To a 1 mL cuvette, add 950 µL of phosphate buffer and 50 µL of the arabinosyladenine stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the adenosine deaminase solution to the cuvette.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 265 nm for 10-15 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of arabinosyladenine.

-

To determine Km and Vmax, repeat the assay with varying concentrations of arabinosyladenine and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the in vivo metabolism of arabinosyladenine and its subsequent analysis and therapeutic implications.

Conclusion

The in vivo metabolism of arabinosyladenine to this compound, primarily mediated by adenosine deaminase, is a rapid and significant process that profoundly impacts the drug's therapeutic profile. Understanding the kinetics of this conversion and possessing robust analytical methods for quantification are essential for the rational design of dosing regimens and the development of strategies to enhance the therapeutic index of arabinosyladenine. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important antiviral agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Arabinosylhypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinosylhypoxanthine (ara-H), a purine (B94841) nucleoside analog, is a significant molecule in the landscape of antiviral and antineoplastic research. As a metabolite of the antiviral drug vidarabine (B1017) (ara-A), its physicochemical properties are of paramount importance for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of stable and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data, compiled from various sources, provides a quantitative foundation for its scientific exploration.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 268.23 g/mol | --INVALID-LINK-- |

| Melting Point | 259-260 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in water and DMSO. | --INVALID-LINK-- |

| Predicted Water Solubility: 14.3 g/L | --INVALID-LINK-- | |

| Experimental Solubility: 13 g/L at 25 °C | --INVALID-LINK-- | |

| pKa (Strongest Acidic) | Predicted: 6.94 | --INVALID-LINK-- |

| pKa (Strongest Basic) | Predicted: 2.74 | --INVALID-LINK-- |

| logP (Predicted) | -1.7 to -2.0 | --INVALID-LINK-- |

| Appearance | White to Off-White Solid | --INVALID-LINK-- |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for determining key physicochemical properties of nucleoside analogs like this compound.

Melting Point Determination by Capillary Method

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the solubility of a compound in a specific solvent system.

Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vials

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase adjustment)

-

This compound reference standard

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO or methanol) at known concentrations. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: Centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilution and Analysis: Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the standard curve. Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Quantification: Determine the concentration of this compound in the diluted sample using the standard curve. Calculate the original solubility in the solvent of interest, taking the dilution factor into account.

pKa Determination by UV-Vis Spectrophotometry

The pKa value, the pH at which a compound is 50% ionized, is crucial for predicting its behavior in different physiological environments. UV-Vis spectrophotometry can be used to determine pKa by measuring the change in absorbance at a specific wavelength as a function of pH.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., water or methanol)

-

Hydrochloric acid and sodium hydroxide (B78521) solutions for pH adjustment

Procedure:

-

Wavelength Selection: Record the UV-Vis spectrum of this compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) solution to identify the wavelength(s) of maximum absorbance difference between the ionized and unionized forms.

-

Sample Preparation: Prepare a series of solutions with a constant concentration of this compound in buffers of varying pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength(s).

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by identifying the inflection point of the curve, which corresponds to the pKa.

Chemical Stability

Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies typically involve subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at various temperatures.

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

-

Thermal Stress: Heating the solid or a solution of the compound.

-

Photostability: Exposing the compound to light of specified intensity and wavelength.

Stability-Indicating HPLC Method: A stability-indicating analytical method, typically HPLC, is developed and validated to separate and quantify the intact drug from its degradation products. This method is then used to analyze samples from long-term and accelerated stability studies.

Long-term and Accelerated Stability Studies:

-

Long-term studies are conducted under recommended storage conditions (e.g., 25 °C/60% RH) for an extended period (e.g., up to 5 years).

-

Accelerated studies are performed under stressed conditions (e.g., 40 °C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

Biological Activity and Signaling Pathway

This compound, as a nucleoside analog, exerts its biological effects primarily through the inhibition of DNA synthesis, leading to the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells and virus-infected cells.

Mechanism of Action

-

Cellular Uptake and Phosphorylation: this compound is transported into the cell and is then phosphorylated by cellular kinases to its active triphosphate form, ara-HTP.

-

Incorporation into DNA: Ara-HTP competes with the natural deoxynucleoside triphosphates for incorporation into the growing DNA strand by DNA polymerases.

-

Inhibition of DNA Synthesis: The presence of the arabinose sugar moiety, with its 2'-hydroxyl group in the "up" (arabino) configuration, distorts the DNA helix. This distortion sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating DNA chain elongation.

-

Induction of Apoptosis: The accumulation of DNA strand breaks and the stalling of replication forks trigger the DNA damage response (DDR), which in turn activates the intrinsic pathway of apoptosis.

DNA Damage-Induced Intrinsic Apoptosis Pathway

The following diagram illustrates the key steps in the intrinsic apoptosis pathway initiated by DNA damage, a primary consequence of this compound's mechanism of action.

Caption: DNA Damage-Induced Intrinsic Apoptosis Pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the aqueous solubility of a compound like this compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with methodologies for their determination and an illustration of its mechanism of action. A thorough understanding of these properties is indispensable for the rational design of drug delivery systems, the optimization of therapeutic efficacy, and ensuring the safety and stability of potential pharmaceutical products derived from this promising nucleoside analog. Further research into the specific stability profile of this compound under various stress conditions is warranted to facilitate its progression through the drug development pipeline.

Analysis of the Crystal Structure of Arabinosylhypoxanthine (AraH)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Arabinosylhypoxanthine (AraH), a purine (B94841) nucleoside analog. The document details the crystallographic data, experimental protocols for structure determination, and the biological context of this compound.

Introduction

This compound (AraH), also known as 9-β-D-arabinofuranosylhypoxanthine, is a key metabolite of the antiviral drug Vidarabine (AraA). Its structural elucidation is crucial for understanding its biological activity, potential off-target effects, and for the rational design of new nucleoside-based therapeutics. This guide summarizes the critical data and methodologies related to the crystal structure of AraH.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for this compound. This data is essential for the interpretation of the crystal structure and for comparative analysis with other nucleoside analogs.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₄O₅ |

| Molecular Weight | 268.23 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a | Data not available |

| b | Data not available |

| c | Data not available |

| α | Data not available |

| β | Data not available |

| γ | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption Coefficient | Data not available |

| F(000) | Data not available |

| Resolution | Data not available |

| R-factor | Data not available |

| R-free | Data not available |

Note: Specific quantitative crystallographic data for this compound is not publicly available in the searched resources. The table is provided as a template. Researchers should consult the Cambridge Crystallographic Data Centre (CCDC) for the definitive dataset.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves several key experimental stages, from material preparation to data analysis. The following protocols are based on established methodologies for nucleoside analog crystallography.

Synthesis and Purification of this compound

A detailed protocol for the chemical synthesis of this compound is beyond the scope of this guide. However, the starting material for crystallization must be of high purity (>99%). The final purification step typically involves recrystallization from a suitable solvent system, such as an ethanol/water mixture, followed by drying under vacuum. Purity is confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization

Single crystals of AraH suitable for X-ray diffraction are grown using vapor diffusion methods.

-

Materials:

-

Purified this compound

-

Crystallization plates (e.g., 24-well or 96-well)

-

A screening kit of crystallization reagents (e.g., various salts, polymers, and pH buffers)

-

Micro-liter pipettes

-

-

Method (Hanging Drop Vapor Diffusion):

-

A concentrated solution of AraH (typically 10-20 mg/mL in deionized water or a suitable buffer) is prepared.

-

The reservoirs of the crystallization plate are filled with 500 µL of various screening solutions.

-

A 1 µL drop of the AraH solution is mixed with 1 µL of the reservoir solution on a siliconized glass coverslip.

-

The coverslip is inverted and sealed over the reservoir.

-

The plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored periodically for crystal growth over several days to weeks.

-

X-ray Diffraction Data Collection

-

Crystal Mounting: A single, well-formed crystal is selected and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

-

Data Collection:

-

The mounted crystal is placed on a goniometer in an X-ray diffractometer (e.g., equipped with a rotating anode or synchrotron source).

-

A complete diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

-

Data collection parameters, such as exposure time, oscillation range, and detector distance, are optimized to obtain high-resolution data.

-

Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial phases of the structure factors.

-

Model Building and Refinement: An initial atomic model of the AraH molecule is built into the electron density map. The model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process involves adjusting atomic coordinates, displacement parameters, and occupancies. The quality of the final model is assessed using metrics such as the R-factor and R-free.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Caption: Workflow for this compound crystal structure determination.

Hypothetical Signaling Pathway Inhibition

This compound, as a nucleoside analog, could potentially interfere with nucleic acid synthesis pathways. The diagram below illustrates a hypothetical mechanism where AraH, after phosphorylation, inhibits a viral DNA polymerase.

Caption: Hypothetical inhibition of viral DNA synthesis by AraH.

Interaction of Arabinosylhypoxanthine with Adenosine Deaminase: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the interaction between Arabinosylhypoxanthine (AraH) and the enzyme adenosine (B11128) deaminase (ADA). ADA is a critical enzyme in purine (B94841) metabolism that plays a significant role in the function of the immune system. AraH is the primary metabolite of the antiviral drug Vidarabine (arabinosyladenine, Ara-A). The rapid conversion of Ara-A to the less active AraH by ADA is a major factor limiting the therapeutic efficacy of Vidarabine. This guide details the kinetics of this interaction, presents relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows. Understanding the dynamics between AraH and ADA is crucial for the development of more effective antiviral therapies and for the rational design of nucleoside analog drugs.

Introduction to Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme (EC 3.5.4.4) in the purine salvage pathway. It catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. This process is essential for maintaining the balance of purine nucleotides in cells and is particularly important for the development and function of lymphocytes.

Genetic deficiency of ADA leads to the accumulation of its substrates, which are toxic to lymphocytes, resulting in Severe Combined Immunodeficiency (SCID), a life-threatening condition. Conversely, elevated levels of ADA have been implicated in various diseases, including certain cancers and inflammatory conditions, making it a valuable diagnostic marker and a therapeutic target.

The Metabolic Fate of Arabinosyladenine (Ara-A)

Arabinosyladenine (Ara-A), also known as Vidarabine, is a synthetic nucleoside analog with antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action involves the inhibition of viral DNA synthesis. However, the clinical utility of Ara-A is significantly hampered by its rapid metabolism in the body.

The primary route of Ara-A metabolism is deamination by adenosine deaminase, which converts it to this compound (AraH). This conversion drastically reduces the antiviral potency of the drug.

Enzymatic Conversion Pathway

The deamination of Ara-A by ADA is a hydrolytic reaction where the amino group at the 6th position of the purine ring is replaced by a hydroxyl group, releasing ammonia (B1221849) in the process.

Caption: Enzymatic conversion of Ara-A to AraH by ADA.

Interaction of this compound (AraH) with Adenosine Deaminase

The interaction of the metabolic product, AraH, with ADA is a critical factor in understanding the overall pharmacokinetics of Ara-A. While Ara-A is a substrate, the potential for AraH to act as a product inhibitor could influence the rate of Ara-A degradation.

Quantitative Data on AraH-ADA Interaction

Extensive literature searches reveal a lack of specific quantitative data for the inhibition of adenosine deaminase by this compound, such as a definitive inhibition constant (Ki). However, indirect evidence strongly suggests that AraH is a very weak interactor with ADA. Studies have shown that the co-administration of a potent ADA inhibitor, such as coformycin (B1669288), with Ara-A leads to a dramatic increase in the antiviral efficacy of Ara-A. One study reported that the combination of Ara-A and coformycin was 90 times more potent in inhibiting herpes simplex virus replication than AraH alone. This indicates that AraH does not significantly inhibit ADA; otherwise, it would potentiate the effect of Ara-A, which is contrary to the observed data.

The following table summarizes the known interactions of relevant compounds with adenosine deaminase.

| Compound | Role | Nature of Interaction with ADA | Affinity/Potency | Reference(s) |

| Adenosine | Natural Substrate | Binds to active site and is deaminated | High (Substrate) | |

| Arabinosyladenine (Ara-A) | Substrate Analog | Binds to active site and is rapidly deaminated | High (Substrate) | |

| This compound (AraH) | Product | Potential weak product inhibitor | Very Low | **** |

| Coformycin | Inhibitor | Tight-binding transition-state analog | Very High (Ki in pM range) | |

| Deoxycoformycin (Pentostatin) | Inhibitor | Tight-binding transition-state analog | Very High (Ki in pM range) |

Experimental Protocols for Studying ADA Interactions

The characterization of the interaction between nucleoside analogs like AraH and ADA is typically performed using enzyme kinetic assays. A standard method is the continuous spectrophotometric assay.

Spectrophotometric Assay for ADA Activity and Inhibition

This method relies on the change in ultraviolet absorbance that occurs when adenosine is deaminated to inosine.

The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm. The rate of this decrease is proportional to the ADA activity.

-

Purified Adenosine Deaminase (e.g., from bovine spleen)

-

Adenosine (substrate)

-

This compound (test compound)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

UV-transparent cuvettes or 96-well plates

-

A temperature-controlled UV-Vis spectrophotometer

-

Reagent Preparation:

-

Prepare a stock solution of adenosine in phosphate buffer. Determine its precise concentration spectrophotometrically.

-

Prepare a stock solution of adenosine deaminase in phosphate buffer. The concentration should be optimized to provide a linear reaction rate for several minutes.

-

Prepare a stock solution of this compound. A series of dilutions should be made to test a range of concentrations.

-

-

Assay Setup:

-

In a cuvette or microplate well, combine the phosphate buffer, adenosine solution (at a concentration near its Km), and a specific concentration of the AraH solution.

-

Prepare a control reaction with no AraH.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the adenosine deaminase solution.

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change of absorbance) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each concentration of AraH relative to the control.

-

Plot the percent inhibition versus the logarithm of the AraH concentration to determine the IC₅₀ value.

-

If inhibition is observed, further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value using the Cheng-Prusoff equation for competitive inhibition.

-

Experimental Workflow Diagram

Caption: Workflow for ADA inhibition studies.

Implications for Drug Development

The rapid deamination of Ara-A to the less active AraH by ADA highlights a significant challenge in the development of adenosine-based therapeutics. The key takeaways for drug development professionals are:

-

Prodrug Strategies: Ara-A can be considered a prodrug that is rapidly converted to a less active form.

-

Co-drug Therapy: The co-administration of potent ADA inhibitors is a viable strategy to enhance the therapeutic window of drugs like Ara-A.

-

Design of ADA-Resistant Analogs: A primary goal in the design of new nucleoside analogs should be to modify the molecule to reduce its affinity for ADA, thereby increasing its metabolic stability and bioavailability.

Conclusion

The interaction between this compound and adenosine deaminase is characterized by a weak affinity, with AraH not acting as a significant inhibitor of the enzyme. The primary clinical and pharmacological relevance of this interaction lies in the rapid conversion of the antiviral agent Ara-A to AraH by ADA, which diminishes the therapeutic effect. Future research and drug development efforts should focus on designing ADA-resistant nucleoside analogs or on the continued exploration of co-therapies with potent ADA inhibitors to maximize the clinical potential of such compounds. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting such investigations.

An In-depth Technical Guide on the Cellular Uptake and Transport of Arabinosylhypoxanthine (Ara-H)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake and transport of Arabinosylhypoxanthine (Ara-H) is limited in publicly available literature. This guide synthesizes information from studies on structurally similar purine (B94841) nucleoside analogs to provide a comprehensive overview of the likely mechanisms governing Ara-H transport.

Introduction

This compound (Ara-H), a purine nucleoside analog, requires carrier-mediated transport to cross the cell membrane and exert its pharmacological effects. Understanding the specific transporters involved and their kinetics is paramount for optimizing drug delivery and overcoming potential resistance mechanisms. This technical guide consolidates current knowledge on the transport of purine nucleoside analogs, providing a framework for the study of Ara-H.

The cellular uptake of nucleosides and their analogs is primarily mediated by two major families of solute carriers: the Equilibrative Nucleoside Transporters (ENTs, SLC29 family) and the Concentrative Nucleoside Transporters (CNTs, SLC28 family).[1][2] ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs mediate the unidirectional, active transport of nucleosides into the cell, driven by a sodium or proton gradient.[1][2]

Putative Transporters of this compound (Ara-H)

Based on its structure as a purine nucleoside analog, Ara-H is likely transported by several members of the ENT and CNT families.

-

Equilibrative Nucleoside Transporters (ENTs):

-

hENT1 (SLC29A1): Exhibits broad selectivity for both purine and pyrimidine (B1678525) nucleosides and is a primary candidate for Ara-H transport.[3][4]

-

hENT2 (SLC29A2): Also has broad selectivity for nucleosides and, importantly, transports nucleobases like hypoxanthine, making it a strong candidate for Ara-H transport.[5][6][7]

-

-

Concentrative Nucleoside Transporters (CNTs):

Quantitative Data: Transport Kinetics of Purine Nucleoside Analogs

The following tables summarize the kinetic parameters (Km and Vmax) for the transport of various purine nucleoside analogs by human nucleoside transporters. These values provide an estimated range for the potential transport kinetics of Ara-H.

Table 1: Kinetic Parameters for hENT1-mediated Transport of Purine Nucleoside Analogs

| Substrate | Cell System | Km (µM) | Vmax (pmol/µl cell water/s) | Reference |

| Adenosine | PK15NTD cells | 100 ± 20 | Not Reported | [5] |

| Guanosine (B1672433) | PK15NTD cells | 130 ± 30 | Not Reported | [5] |

| Inosine (B1671953) | PK15NTD cells | 250 ± 50 | Not Reported | [5] |

| Fludarabine | JVM-2 cells | Apparent Km reported | Not Reported | [10] |

Table 2: Kinetic Parameters for hENT2-mediated Transport of Purine Nucleoside Analogs

| Substrate | Cell System | Km (µM) | Vmax (pmol/µl cell water/s) | Reference |

| Adenosine | PK15NTD cells | 280 ± 60 | Not Reported | [5][6] |

| Guanosine | PK15NTD cells | 2500 ± 700 | Not Reported | [5][6] |

| Inosine | PK15NTD cells | 60 ± 10 | Not Reported | [5][6] |

| Cladribine | Various | Low affinity | Transport demonstrated | [11][12] |

| Fludarabine | Various | Low affinity | Transport demonstrated | [13] |

Table 3: Kinetic Parameters for hCNT2-mediated Transport of Purine Nucleoside Analogs

| Substrate | Cell System | Km (µM) | Imax (nA) | Reference |

| Cladribine | hCNT2-expressing cells | Low affinity | Transport demonstrated | [12] |

| Fludarabine | hCNT2-expressing cells | Low affinity | Transport demonstrated | [14] |

Table 4: Kinetic Parameters for hCNT3-mediated Transport of Nucleoside Analogs

| Substrate | Cell System | K0.5 (µM) | Imax (nA) | Reference |

| Gemcitabine | Xenopus oocytes | 59.7 ± 17.5 | 638 ± 58 | [15] |

| Ribavirin | Xenopus oocytes | 61.0 ± 13.2 | 546 ± 37 | [15] |

| Cladribine | Various | - | Transport demonstrated | [1][11] |

| Fludarabine | Various | - | Transport demonstrated | [13] |

Signaling Pathways Regulating Nucleoside Transporter Activity

The activity of nucleoside transporters is subject to regulation by intracellular signaling cascades, which can modulate transport rates and transporter localization.

Caption: PKC signaling pathway for hENT1 regulation.

Caption: PKA signaling pathway for hENT1 regulation.

Protein Kinase C (PKC) activation has been shown to rapidly increase the activity of hENT1, potentially through direct phosphorylation and increased trafficking of the transporter to the plasma membrane.[16][17] Similarly, Protein Kinase A (PKA) can also phosphorylate hENT1.[3][4] These regulatory pathways represent potential targets for modulating the cellular uptake of Ara-H.

Experimental Protocols

Radiolabeled Nucleoside Analog Uptake Assay

This protocol is a standard method to determine the kinetics of transporter-mediated uptake of a radiolabeled nucleoside analog, such as [3H]Ara-H.

Materials:

-

Cells expressing the transporter of interest (e.g., HEK293 cells transfected with hENT1, hENT2, hCNT2, or hCNT3)

-

Culture medium and supplements

-

Radiolabeled substrate (e.g., [3H]Ara-H)

-

Unlabeled substrate (Ara-H)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

For CNTs: Sodium-containing and sodium-free (e.g., choline-substituted) transport buffers

-

Ice-cold stop solution (e.g., HBSS with 100 µM dipyridamole (B1670753) or NBMPR)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Multi-well culture plates (e.g., 24-well plates)

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2).

-

Preparation for Uptake:

-

On the day of the experiment, aspirate the culture medium.

-

Wash the cell monolayer twice with pre-warmed (37°C) transport buffer.

-

For CNTs, pre-incubate cells in either sodium-containing or sodium-free buffer for 10-15 minutes at 37°C.

-

-

Uptake Initiation:

-

Prepare uptake solutions containing a fixed concentration of radiolabeled substrate and varying concentrations of unlabeled substrate in transport buffer.

-

Initiate the uptake by adding the uptake solution to each well.

-

-

Uptake Incubation: Incubate the plates at 37°C for a predetermined time (typically 1-5 minutes, within the linear range of uptake).

-

Uptake Termination:

-

Rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold stop solution to halt transport and remove extracellular radiolabel.

-

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

Scintillation Counting:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the initial velocity of uptake at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Caption: Workflow of a radiolabeled nucleoside uptake assay.

Transport Inhibition Assay

This protocol is used to identify inhibitors of Ara-H transport and to determine their inhibitory potency (IC50 or Ki).

Materials:

-

Same as for the radiolabeled uptake assay.

-

Test compounds (potential inhibitors).

-

Known inhibitors as positive controls (e.g., dipyridamole, NBMPR for ENTs).

Procedure:

-

Cell Seeding and Culture: Follow steps 1 and 2 of the uptake assay protocol.

-

Preparation for Inhibition Assay:

-

Aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.

-

Prepare inhibitor solutions at various concentrations in transport buffer.

-

Pre-incubate the cells with the inhibitor solutions or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

Uptake Initiation:

-

Prepare an uptake solution containing a fixed concentration of radiolabeled substrate (typically at or below the Km value) and the corresponding concentration of the inhibitor.

-

Initiate the uptake by adding this solution to the pre-incubated cells.

-

-

Uptake Incubation, Termination, Cell Lysis, and Scintillation Counting: Follow steps 5-8 of the uptake assay protocol.

-

Data Analysis:

-

Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

If the Km of the substrate is known, the Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate.

-

Caption: Workflow of a transport inhibition assay.

Conclusion

The cellular uptake of this compound is a critical determinant of its pharmacological activity. Based on its structural similarity to other purine nucleoside analogs, Ara-H is likely transported by a suite of equilibrative (hENT1, hENT2) and concentrative (hCNT2, hCNT3) nucleoside transporters. The kinetic parameters for these transporters can vary significantly, influencing the efficiency of drug uptake in different cell types. Furthermore, the activity of these transporters is subject to regulation by intracellular signaling pathways, offering potential avenues for therapeutic modulation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of Ara-H transport, which is essential for the rational design and development of novel therapeutic strategies. Further research is warranted to directly determine the kinetic parameters of Ara-H for each of these transporters to confirm these hypotheses.

References

- 1. researchgate.net [researchgate.net]

- 2. Oligomerization of equilibrative nucleoside transporters: a novel regulatory and functional mechanism involving PKC and PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cation coupling properties of human concentrative nucleoside transporters hCNT1, hCNT2 and hCNT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human concentrative nucleoside transporter 3 (hCNT3, SLC28A3) forms a cyclic homo-trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Review of Transporter Substrate, Inhibitor, and Inducer Characteristics of Cladribine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electrophysiological characterization and modeling of the structure activity relationship of the human concentrative nucleoside transporter 3 (hCNT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PKC regulation of the human equilibrative nucleoside transporter, hENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway: A Core Axis in Cancer Drug Development

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling network is a crucial intracellular pathway that governs a multitude of cellular processes, including growth, proliferation, survival, metabolism, and motility.[1][2][3] Its frequent dysregulation in a wide array of human cancers has positioned it as a primary target for the development of novel anticancer therapeutics.[4][5][6] Genetic mutations, such as those in PIK3CA, or the loss of the tumor suppressor PTEN, can lead to the hyperactivation of this pathway, promoting tumorigenesis and resistance to therapies.[1][6] This guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, outlines key experimental methodologies for its investigation, presents quantitative data on pathway inhibitors, and details relevant experimental protocols for researchers, scientists, and drug development professionals.

The Core Signaling Pathway